(S)-3-P-Tolyl-beta-alaninol hcl
Overview
Description
(S)-3-P-Tolyl-beta-alaninol hydrochloride is a chiral compound that belongs to the class of beta-amino alcohols. It is characterized by the presence of a tolyl group attached to the beta-carbon of alaninol, with the (S)-configuration indicating its stereochemistry. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-P-Tolyl-beta-alaninol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-3-P-Tolyl-beta-alanine.
Reduction: The carboxylic acid group of (S)-3-P-Tolyl-beta-alanine is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Hydrochloride Formation: The resulting (S)-3-P-Tolyl-beta-alaninol is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
In industrial settings, the production of (S)-3-P-Tolyl-beta-alaninol hydrochloride may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to reduce the carboxylic acid group.
Continuous Flow Synthesis: Employing continuous flow reactors to optimize reaction conditions and improve yield and purity.
Crystallization: Purifying the final product through crystallization techniques to obtain high-purity (S)-3-P-Tolyl-beta-alaninol hydrochloride.
Chemical Reactions Analysis
Types of Reactions
(S)-3-P-Tolyl-beta-alaninol hydrochloride undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of (S)-3-P-Tolyl-beta-alanine ketone.
Reduction: Formation of (S)-3-P-Tolyl-beta-alaninol derivatives.
Substitution: Formation of (S)-3-P-Tolyl-beta-alanine chloride.
Scientific Research Applications
(S)-3-P-Tolyl-beta-alaninol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-3-P-Tolyl-beta-alaninol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
®-3-P-Tolyl-beta-alaninol hydrochloride: The enantiomer of (S)-3-P-Tolyl-beta-alaninol hydrochloride, differing in stereochemistry.
3-P-Tolyl-beta-alanine: The precursor to (S)-3-P-Tolyl-beta-alaninol hydrochloride, lacking the hydroxyl group.
3-P-Tolyl-beta-alanine methyl ester: A derivative with a methyl ester group instead of the hydroxyl group.
Uniqueness
(S)-3-P-Tolyl-beta-alaninol hydrochloride is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties that can influence its reactivity and interaction with biological targets. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and in studies requiring enantiomerically pure compounds.
Properties
IUPAC Name |
(3S)-3-amino-3-(4-methylphenyl)propan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8-2-4-9(5-3-8)10(11)6-7-12;/h2-5,10,12H,6-7,11H2,1H3;1H/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHNRULLIZUQSW-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](CCO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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